Mavacoxib

Pharmacokinetics Half-Life NSAID

Sourcing a COX-2 inhibitor with a unique 44-day canine half-life? Mavacoxib's slow clearance and biliary excretion make it ideal for studies requiring stable, multi-week drug exposure without daily dosing variability. A validated comparator to carprofen and meloxicam for canine OA models, with breed-specific clearance variability useful for genetic metabolism studies.

Molecular Formula C16H11F4N3O2S
Molecular Weight 385.3 g/mol
CAS No. 170569-88-7
Cat. No. B1676219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMavacoxib
CAS170569-88-7
SynonymsPHA-739521;  PHA739521;  PHA 739521;  PHA 739,521;  PHA739,521;  PHA-739,521;  Mavacoxib. trade name Trocoxil.
Molecular FormulaC16H11F4N3O2S
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F
InChIInChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)
InChIKeyTTZNQDOUNXBMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mavacoxib (CAS 170569-88-7): An Oral, Long-Acting COX-2 Selective Inhibitor for Veterinary Canine Osteoarthritis Management


Mavacoxib, also known as Trocoxil, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the sulphonamide subgroup of coxibs [1]. It acts as a preferential cyclooxygenase-2 (COX-2) inhibitor, targeting the inflammatory pathway in canine degenerative joint disease [1]. Its defining characteristic is an exceptionally prolonged plasma half-life in dogs, which supports a unique once-monthly oral dosing regimen, distinguishing it from other veterinary NSAIDs [2].

Why Mavacoxib Cannot Be Substituted with Other Canine NSAIDs: A Pharmacokinetic and Dosing Rationale


Mavacoxib's unique pharmacokinetic profile, characterized by a terminal elimination half-life of up to 44 days in osteoarthritic dogs, is not interchangeable with other NSAIDs [1]. Daily NSAIDs like carprofen (half-life ~10 hours) [2], meloxicam (~24 hours) [3], or weekly COX-2 inhibitors such as enflicoxib cannot replicate mavacoxib's sustained plasma concentrations without risking toxicity or sub-therapeutic trough levels [1]. This profound half-life difference, driven by extremely slow body clearance and primary biliary excretion of unchanged drug [1], dictates a strict, once-monthly dosing schedule that cannot be approximated by altering the dosage of faster-cleared alternatives, making generic substitution clinically invalid [4].

Quantitative Evidence for Mavacoxib Differentiation vs. Comparator NSAIDs in Canine Osteoarthritis


Terminal Elimination Half-Life: Mavacoxib vs. Carprofen, Meloxicam, and Robenacoxib

Mavacoxib exhibits a substantially longer terminal elimination half-life in dogs compared to common veterinary NSAIDs. In osteoarthritic client-owned dogs, the typical terminal half-life was 44 days [1]. This is approximately 105 times longer than carprofen (~10 hours) [2], 44 times longer than meloxicam (~24 hours) [3], and over 500 times longer than robenacoxib (<2 hours) [4]. In healthy laboratory beagles, the median half-life was 16.6 days (range 7.9-38.8 days) [5].

Pharmacokinetics Half-Life NSAID

Clinical Efficacy and Safety: Mavacoxib vs. Carprofen (Direct Head-to-Head Non-Inferiority Trial)

In a 134-day multi-site, masked, randomized, positive-controlled non-inferiority trial involving 124 client-owned dogs with osteoarthritis, mavacoxib demonstrated non-inferior efficacy and a similar safety profile to the daily NSAID carprofen. At the primary endpoint (approximately 6 weeks), 93.4% (57/61) of mavacoxib-treated dogs showed overall improvement, compared to 89.1% (49/55) of carprofen-treated dogs [1]. The trial was conducted using the respective summary of product characteristics (SPC) for each drug, establishing that mavacoxib dosed once-monthly (following an initial 14-day interval) is as effective as daily carprofen [1].

Clinical Trial Efficacy Osteoarthritis

Clinical Efficacy and Safety: Mavacoxib vs. Meloxicam (Direct Head-to-Head Trial)

In a 12-week randomized clinical comparator trial with 111 dogs suffering from OA of the elbow, hip, or stifle, mavacoxib was compared to meloxicam, a widely available daily NSAID. The study found that improvements were seen in all outcome measures (ground reaction forces and validated clinical metrology instruments) to a similar degree for both groups, and adverse events occurred at a similar rate [1]. This indicates that mavacoxib, dosed monthly as per its UK SPC, provides comparable clinical efficacy and tolerability to daily meloxicam [1].

Clinical Trial Efficacy Osteoarthritis

Food-Dependent Oral Bioavailability: A Critical Formulation Consideration for Mavacoxib

The absolute oral bioavailability of mavacoxib in fasted dogs is 46.1% when administered as the commercial tablet formulation at 4 mg/kg. This value increases to 87.4% when the drug is administered with food [1]. This pronounced food effect (an 89.6% relative increase in bioavailability) is a critical differentiation point. In contrast, firocoxib exhibits a decrease in Cmax and delayed Tmax when administered with food, though its overall absorption is not enhanced [2]. For mavacoxib, administration with a meal is essential to achieve the desired plasma concentrations for therapeutic efficacy [1].

Bioavailability Pharmacokinetics Administration

Breed-Specific Pharmacokinetic Variability: German Shepherds and Labrador Retrievers Exhibit Higher Clearance

A population pharmacokinetic analysis in osteoarthritic dogs identified breed as a significant covariate affecting mavacoxib clearance. German Shepherds and Labrador Retrievers were found to have a 31% higher oral clearance (Cl/F) compared to dogs of other breeds with similar ages and body weights [1]. This breed-specific difference is accounted for in the clinical dosing strategy, as the approved 2 mg/kg regimen was derived from this model to ensure the majority of patients, including those with higher clearance, maintain therapeutic concentrations [1].

Population Pharmacokinetics Breed Clearance

COX-2 Selectivity Ratio: Mavacoxib vs. Robenacoxib in Canine Whole Blood Assays

In canine whole blood assays, mavacoxib is a very selective COX-2 inhibitor. The IC50 for COX-2 is 0.394 µg/mL, and the IC50 for COX-1 is 8.73 µg/mL, yielding an IC50 COX-1/COX-2 ratio of 21.2:1 [1]. For comparison, robenacoxib, another veterinary coxib, exhibits an IC50 COX-1/COX-2 ratio of approximately 1:140 (or a COX-2/COX-1 selectivity of 140) in canine whole blood [2], indicating a higher selectivity for COX-2 over COX-1. While mavacoxib is selective, its ratio is lower than that reported for robenacoxib in this in vitro assay. This quantitative difference in isoform selectivity profiles, though both are considered COX-2 preferential, highlights that not all veterinary coxibs are pharmacodynamically equivalent at the enzyme level.

COX-2 Selectivity Pharmacodynamics In Vitro

Optimal Scientific and Veterinary Application Scenarios for Mavacoxib Based on Differential Evidence


Long-Term Management of Chronic Canine Osteoarthritis with Sub-Optimal Owner Compliance

For client-owned dogs with chronic OA where daily pill administration is challenging or compliance is poor, mavacoxib's once-monthly dosing schedule, supported by a 44-day half-life [1] and non-inferior efficacy to daily carprofen [2] and meloxicam [3], presents a clear clinical advantage. This scenario directly leverages the pharmacokinetic differentiation to ensure consistent therapeutic drug levels and reduce the risk of treatment lapses.

Clinical Trials Evaluating Sustained COX-2 Inhibition with Minimal PK/PD Fluctuation

Mavacoxib is ideal for research studies requiring prolonged, stable plasma concentrations of a COX-2 inhibitor without the peak-to-trough variability of daily dosing. Its exceptionally slow clearance and long half-life [1] provide a near-steady-state drug exposure over weeks, simplifying study design for chronic pain or inflammation models where constant enzyme inhibition is a critical endpoint.

Comparative Efficacy Studies with Non-Inferiority Trial Designs

Given its established non-inferiority to both carprofen [2] and meloxicam [3] in robust, randomized controlled trials, mavacoxib serves as a valid positive control or comparator in studies evaluating new veterinary NSAIDs or analgesics for canine OA. Its well-characterized safety and efficacy profile provides a benchmark for therapeutic equivalence testing.

Pharmacokinetic Modeling and Breed-Specific Drug Disposition Studies

Mavacoxib's documented breed-specific clearance differences, with German Shepherds and Labrador Retrievers showing 31% higher Cl/F [4], make it a valuable probe compound for investigating the genetic or physiological basis of inter-individual variability in drug metabolism and elimination. Its unique elimination pathway (primarily biliary excretion of unchanged drug [1]) also makes it useful for studying the impact of hepatic function on NSAID pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mavacoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.